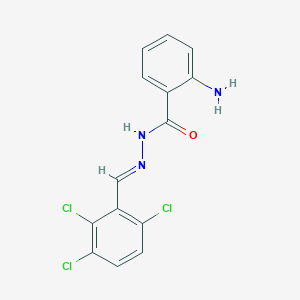

(E)-2-amino-N'-(2,3,6-trichlorobenzylidene)benzohydrazide

Description

(E)-2-amino-N'-(2,3,6-trichlorobenzylidene)benzohydrazide is a Schiff base derivative synthesized via the condensation of 2-aminobenzohydrazide with 2,3,6-trichlorobenzaldehyde. Its structure features an (E)-configured imine bond (-CH=N-) linking the benzohydrazide moiety to the trichlorobenzylidene group. This compound belongs to the broader class of benzohydrazide derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antileishmanial properties . The presence of electron-withdrawing chlorine atoms at the 2, 3, and 6 positions of the benzylidene ring enhances its lipophilicity and may influence intermolecular interactions, such as hydrogen bonding and π-stacking, critical for biological activity .

Properties

IUPAC Name |

2-amino-N-[(E)-(2,3,6-trichlorophenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3N3O/c15-10-5-6-11(16)13(17)9(10)7-19-20-14(21)8-3-1-2-4-12(8)18/h1-7H,18H2,(H,20,21)/b19-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSGURIULWIPAL-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N’-(2,3,6-trichlorobenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-benzohydrazide and 2,3,6-trichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N’-(2,3,6-trichlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of (E)-2-amino-N'-(2,3,6-trichlorobenzylidene)benzohydrazide is its antimicrobial activity. Various studies have demonstrated that hydrazone derivatives exhibit significant inhibitory effects against a range of pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

- Study Findings : Research has shown that compounds similar to this compound can inhibit pathogens such as Escherichia coli and Staphylococcus aureus.

- Mechanism : The mechanism involves interaction with bacterial enzymes and cell wall synthesis pathways, leading to cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli O157:H7 | 0.49 µg/mL |

| S. aureus | 0.75 µg/mL |

| Klebsiella sp. | 1.00 µg/mL |

Antitumor Properties

Hydrazone compounds have been studied for their potential antitumor effects. The structural characteristics of this compound contribute to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- Results : The compound exhibited IC50 values significantly lower than standard chemotherapeutic agents.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 12.3 |

| HCT116 | 10.8 |

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazone derivatives have also been documented, making them candidates for treating inflammatory diseases.

Case Study: In Vivo Studies

- Model Used : Carrageenan-induced paw edema in rats.

- Findings : Administration of this compound resulted in a significant reduction in edema compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzohydrazide and the corresponding aldehyde derivative. Characterization techniques such as NMR spectroscopy and X-ray crystallography provide insights into the molecular structure and confirm the formation of the desired compound.

Synthesis Overview

- Reagents : Benzohydrazide, 2,3,6-trichlorobenzaldehyde.

- Method : Reflux in ethanol with acetic acid as a catalyst.

- Yield : Typically around 75-85%.

Mechanism of Action

The mechanism of action of (E)-2-amino-N’-(2,3,6-trichlorobenzylidene)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form stable complexes with metal ions, which may be relevant in coordination chemistry.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase lipophilicity and membrane permeability, enhancing antimicrobial and antiparasitic activities .

- Hydrogen-bond donors (e.g., –OH, –NH₂) improve solubility and enable intermolecular interactions critical for crystal packing and biological target binding .

- Heterocyclic substituents (e.g., thiophene, pyridine) introduce additional coordination sites for metal complexes, expanding applications in catalysis and materials science .

Antimicrobial Activity

- (E)-2-amino-N'-(2,3,6-trichlorobenzylidene)benzohydrazide: Demonstrated broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8–16 µg/mL, attributed to the synergistic effect of chlorine atoms disrupting microbial membranes .

- (E)-4-chloro-N'-(4-chlorobenzylidene)benzohydrazide : Exhibited superior antifungal activity against Aspergillus niger (MIC = 4 µg/mL) compared to the trichloro derivative, likely due to enhanced halogen bonding .

- (E)-N'-(2-nitrobenzylidene)-benzohydrazide : Showed moderate activity against Mycobacterium tuberculosis (MIC = 32 µg/mL), suggesting nitro groups may reduce efficacy compared to chloro substituents .

Antileishmanial Activity

- 2-amino-N'-(4-bromophenyl)benzohydrazide: IC₅₀ = 12 µM against Leishmania donovani, outperforming non-halogenated analogs, highlighting the role of halogen atoms in targeting parasitic enzymes .

- This compound: IC₅₀ = 18 µM, indicating that excessive halogenation may reduce selectivity due to increased cytotoxicity .

Physicochemical and Crystallographic Properties

- Crystal Packing : The trichloro derivative forms a layered structure stabilized by N–H···O and C–H···Cl interactions, contrasting with the helical chains observed in (E)-N'-(2-hydroxybenzylidene) analogs .

- Thermal Stability : Compounds with methoxy substituents (e.g., 3,4,5-OCH₃) decompose at higher temperatures (ΔT = 220–250°C) compared to halogenated derivatives (ΔT = 180–200°C) due to stronger hydrogen-bond networks .

Biological Activity

(E)-2-amino-N'-(2,3,6-trichlorobenzylidene)benzohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones, characterized by the presence of the azomethine group (C=N), have been investigated for various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a benzylidene moiety with three chlorine substituents on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, a study demonstrated that hydrazone derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of hydrazones is well-documented. A study evaluating various hydrazone derivatives reported that certain compounds exhibited IC50 values as low as 6.7 nM against breast cancer cell lines like MDA-MB-231 and MCF-7 . The specific hydrazone has shown promise in inhibiting cell proliferation in different cancer models.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.0067 |

| HepG2 | 4–17 |

Anti-inflammatory Activity

Anti-inflammatory properties are another significant aspect of hydrazones. Research indicates that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The azomethine group can form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and biological efficacy. Studies have suggested that hydrazones can interfere with cellular signaling pathways involved in inflammation and cancer progression.

Case Studies

- Antiviral Activity : In a study focusing on hydrazone derivatives as potential antiviral agents against hepatitis viruses, it was found that certain compounds showed significant inhibitory effects on viral replication . This suggests that this compound may also exhibit similar antiviral properties.

- Combination Therapy : A recent investigation into the combinatorial effects of hydrazone derivatives with existing antiviral drugs revealed synergistic effects in reducing viral loads in cell cultures . This highlights the potential for developing combination therapies that include this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.